![molecular formula C20H13ClN2O3 B2989818 N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-57-5](/img/structure/B2989818.png)
N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, commonly referred to as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play an important role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis and Interaction Studies
Studies on N-(chlorophenyl)pyridinecarboxamides have revealed insights into their electronic properties and interaction landscapes, highlighting their potential in various chemical and material science applications. Gallagher et al. (2022) explored a series of these compounds, showcasing their physicochemical characteristics and structural similarities with related halogenated and methylated derivatives. Their analysis includes the investigation of hydrogen bonding and interaction environments through Hirshfeld surface analysis, providing valuable data for the development of new materials and compounds with specific interaction profiles (Gallagher et al., 2022).
Polymer Synthesis
The synthesis and properties of novel poly(coumarin-amide)s, as reported by Nechifor (2009), involve the use of a monomer related to the chemical structure of interest. These polymers exhibit promising characteristics such as high thermal stability and solubility in aprotic polar solvents, suggesting potential applications in materials science, specifically in the development of new polymeric materials with unique physical and chemical properties (Nechifor, 2009).
Anticancer Potential
Research by Abd El Ghani et al. (2022) on chromeno[4,3-b]pyridine derivatives highlighted their synthesis and potential anticancer activities. These compounds underwent computational ADME and Lipinski's analysis followed by molecular docking studies, indicating their efficacy against breast cancer cell lines. This research underscores the potential of N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide derivatives in developing new anticancer therapies (Abd El Ghani et al., 2022).
Heterocyclic Chemistry and Drug Development
The work of Kornev et al. (2019) on reactions of chromone-3-carboxamides with 2-cyanothioacetamides opens up new avenues in heterocyclic chemistry, offering pathways to synthesize diverse compounds with potential applications in drug development and material science. Their findings contribute to the understanding of chemical reactions involving chromene derivatives, which can be pivotal in designing new drugs and materials with tailored properties (Kornev et al., 2019).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole and pyridine derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to exhibit strong antiparasitic activity . They are weak inhibitors of the plasmodial enzyme Pf GSK-3 but inhibit the proliferation of erythrocytic parasite forms much more strongly .
Biochemical Pathways
Similar compounds have been shown to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds, such as pyridine derivatives, have been consistently incorporated in a diverse range of drug candidates approved by the fda , suggesting that they may have favorable ADME properties.
Result of Action
Similar compounds have been shown to exhibit strong antiparasitic activity , suggesting that they may have significant effects on parasitic organisms.
Action Environment
The biological activity of similar compounds, such as indole and pyridine derivatives, suggests that they may be influenced by a variety of environmental factors .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c1-11-15(19(25)23-13-8-6-12(21)7-9-13)10-16-18(24)14-4-2-3-5-17(14)26-20(16)22-11/h2-10H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXBUYITQSTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2989735.png)
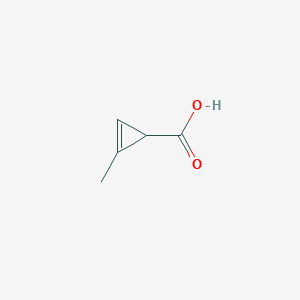
![2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2989737.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)
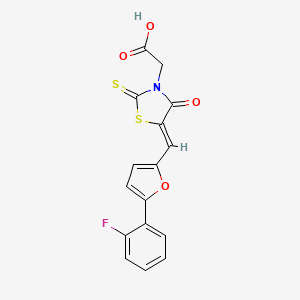

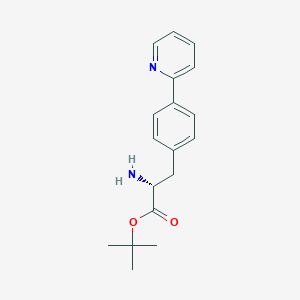
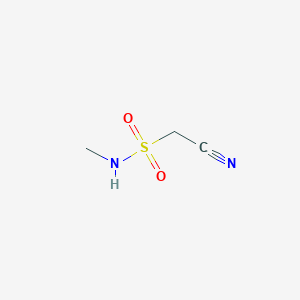
![2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2989747.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
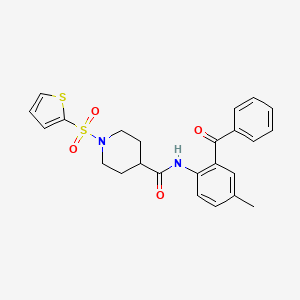

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2989757.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2989758.png)